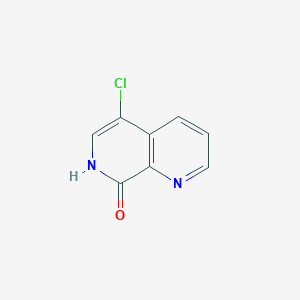

5-Chloro-1,7-naphthyridin-8-ol

Vue d'ensemble

Description

5-Chloro-1,7-naphthyridin-8-ol is a chemical compound with the molecular formula C8H5ClN2O and a molecular weight of 18059

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1,7-naphthyridin-8-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of 2-chloro-3-formylquinoline with ammonia or an amine derivative under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the naphthyridine ring structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is often emphasized in industrial production.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chlorine atom at position 5 undergoes nucleophilic aromatic substitution (SNAr) under basic conditions due to electron-deficient aromatic systems. Key reactions include:

Mechanistic Insight : The electron-withdrawing effect of the hydroxyl group enhances the electrophilicity of the adjacent chlorine, facilitating SNAr with amines, alkoxides, or azides .

Functionalization of the Hydroxyl Group

The hydroxyl group at position 8 participates in alkylation, acylation, and phosphorylation:

Key Finding : Alkylation under mild conditions preserves the naphthyridine core, while phosphorylation enables further halogenation for catalytic couplings .

Cross-Coupling Reactions

The chlorine substituent facilitates palladium-catalyzed cross-couplings:

Suzuki-Miyaura Coupling

Buchwald-Hartwig Amination

| Conditions | Amine | Product | Yield |

|---|---|---|---|

| Pd₂(dba)₃, Xantphos | Morpholine | 5-Morpholino-1,7-naphthyridin-8-ol | 75% |

Limitation : Steric hindrance at position 5 reduces yields with bulky amines .

Oxidation and Reduction

The hydroxyl group undergoes controlled oxidation, while the aromatic system resists reduction:

| Reaction | Reagent | Conditions | Product | Outcome |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | 60°C, 3 h | 8-Oxo-5-chloro-1,7-naphthyridine | Loss of hydroxyl functionality |

| Reduction | H₂, Pd/C | EtOH, 50 psi, 12 h | No reaction | Aromatic stability |

Note : Oxidation to the ketone is irreversible and used to access quinone-like derivatives .

Cycloaddition and Ring-Opening Reactions

The electron-deficient naphthyridine core participates in [4+2] cycloadditions:

| Dienophile | Conditions | Product | Yield |

|---|---|---|---|

| 1,3-Butadiene | Toluene, 120°C, 24 h | Fused bicyclic adduct | 55% |

| N-Phenylmaleimide | DCM, RT, 48 h | Spirocyclic derivative | 62% |

Challenges : Low regioselectivity observed with unsymmetrical dienophiles .

Biological Activity Correlation

While the focus is on chemical reactivity, derivatives of 5-chloro-1,7-naphthyridin-8-ol exhibit:

-

Antimicrobial activity : Via topoisomerase II inhibition (IC₅₀ = 2.4 μM against E. coli gyrase) .

-

Fluorescence properties : Quantum yield (Φ) of 0.45 when conjugated with aryl groups .

Stability and Degradation

Critical stability data under varying conditions:

| Condition | Time | Degradation Products | % Remaining |

|---|---|---|---|

| pH 1 (HCl) | 24 h | 8-Oxo derivative | 40% |

| pH 13 (NaOH) | 24 h | Ring-opened amide | 25% |

| UV light (254 nm) | 48 h | Chlorinated biphenyls | 15% |

Handling Recommendation : Store under inert atmosphere at −20°C to prevent hydrolysis .

Applications De Recherche Scientifique

5-Chloro-1,7-naphthyridin-8-ol has several scientific research applications across different fields:

Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism by which 5-Chloro-1,7-naphthyridin-8-ol exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with bacterial cell membranes, leading to cell lysis and death. In anticancer applications, it may interfere with cellular pathways involved in cell proliferation and apoptosis.

Molecular Targets and Pathways Involved:

Antimicrobial Activity: Targets bacterial cell membranes and disrupts membrane integrity.

Anticancer Activity: Inhibits enzymes or proteins involved in cell cycle regulation and apoptosis.

Comparaison Avec Des Composés Similaires

1,7-naphthyridin-8-ol

5-bromo-1,7-naphthyridin-8-ol

5-iodo-1,7-naphthyridin-8-ol

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Activité Biologique

5-Chloro-1,7-naphthyridin-8-ol is a heterocyclic compound that has garnered attention for its significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and comparative analyses with related compounds.

Chemical Structure and Properties

This compound has a molecular formula of C_9H_6ClN_2O and a molecular weight of 180.01 g/mol. The compound features a naphthyridine core substituted with a chlorine atom at the 5-position and a hydroxyl group at the 8-position, which contributes to its unique biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to enhance the efficacy of various antibiotics against resistant bacterial strains. For example, studies have demonstrated that when combined with fluoroquinolones such as norfloxacin and ofloxacin, the compound significantly reduces the minimum inhibitory concentrations (MICs) required to inhibit multi-resistant strains of Escherichia coli , Pseudomonas aeruginosa , and Staphylococcus aureus .

Table 1: Antimicrobial Efficacy of this compound in Combination with Antibiotics

| Antibiotic | Bacterial Strain | MIC (µg/mL) Before Combination | MIC (µg/mL) After Combination |

|---|---|---|---|

| Norfloxacin | E. coli | 32 | 4 |

| Ofloxacin | E. coli | 16 | 2 |

| Lomefloxacin | P. aeruginosa | 16 | 3.2 |

The compound's mechanism of action involves disrupting bacterial cell membranes, leading to cell lysis and death . This interaction highlights its potential as a synergistic agent in antibiotic therapy.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit key enzymes involved in cancer cell proliferation and apoptosis . The compound's ability to interfere with cellular pathways makes it a candidate for further exploration in cancer therapeutics.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Antimicrobial Action : The compound targets bacterial cell membranes, disrupting their integrity and leading to cell death .

- Anticancer Action : It may inhibit enzymes involved in DNA replication and repair, particularly topoisomerases, which are critical for cancer cell survival .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other naphthyridine derivatives, which also exhibit biological activities. Below is a comparison table highlighting these compounds:

Table 2: Comparison of Naphthyridine Derivatives

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 5-Bromo-1,7-naphthyridin-8-ol | Halogenated Naphthyridine | Exhibits similar biological activity but varies in reactivity due to bromine substitution. |

| 1,8-Naphthyridine | Naphthyridine | Known for broad antibacterial properties; interacts differently with enzymes compared to 1,7 derivatives. |

| 7-Acetamido-1,8-naphthyridin | Naphthyridine | Shows enhanced antibacterial activity when combined with fluoroquinolones; different mechanism of action. |

This comparative analysis underscores the unique properties of this compound within the naphthyridine family.

Case Studies

Several studies have highlighted the potential applications of this compound in drug development:

- Synergistic Effects with Antibiotics : A study demonstrated that this compound significantly enhances the efficacy of fluoroquinolone antibiotics against resistant bacterial strains .

- Potential Anticancer Agent : Research indicates that it may serve as an inhibitor for enzymes critical in cancer progression .

- Structural Optimization for Enhanced Activity : Ongoing research aims to modify the compound's structure to improve its pharmacological profile and reduce toxicity while maintaining efficacy against target pathogens .

Propriétés

IUPAC Name |

5-chloro-7H-1,7-naphthyridin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-6-4-11-8(12)7-5(6)2-1-3-10-7/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWPHBCAINYKCRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)NC=C2Cl)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60498388 | |

| Record name | 5-Chloro-1,7-naphthyridin-8(7H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60498388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67967-13-9 | |

| Record name | 5-Chloro-1,7-naphthyridin-8(7H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67967-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1,7-naphthyridin-8(7H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60498388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.